(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1212413-33-6
VCID: VC5522459
InChI: InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m1/s1
SMILES: CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H16ClNO3
Molecular Weight: 281.74

(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

CAS No.: 1212413-33-6

Cat. No.: VC5522459

Molecular Formula: C14H16ClNO3

Molecular Weight: 281.74

* For research use only. Not for human or veterinary use.

(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid - 1212413-33-6

Specification

CAS No. 1212413-33-6
Molecular Formula C14H16ClNO3
Molecular Weight 281.74
IUPAC Name (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m1/s1
Standard InChI Key UMLQXMOZFGLWBI-YPMHNXCESA-N
SMILES CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is C₁₄H₁₆ClNO₃, with a molecular weight of 293.74 g/mol. Key structural features include:

  • A piperidine ring with a ketone group at the 6-position (6-oxo).

  • A 4-chlorophenyl substituent at the 2-position, introducing aromaticity and potential π-π stacking interactions.

  • An ethyl group at the 1-position, influencing lipophilicity and steric effects.

  • A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.

Table 1: Comparative Structural Features of Related Piperidine Derivatives

CompoundMolecular FormulaKey Functional GroupsMolecular Weight (g/mol)
Target CompoundC₁₄H₁₆ClNO₃6-oxo, 4-chlorophenyl, carboxylic acid293.74
1-Ethyl-6-oxopiperidine-3-carboxylic acid C₈H₁₃NO₃6-oxo, ethyl, carboxylic acid171.19
Methyl 2-(3-chlorophenyl)piperidine-4-carboxylateC₁₃H₁₆ClNO₂Methyl ester, 3-chlorophenyl261.73

Synthesis and Structural Optimization

The synthesis of chiral piperidine derivatives typically involves multi-step organic reactions with careful control of stereochemistry. While no direct synthesis route for the target compound is documented, analogous methods from patents and literature provide a framework:

Step 1: Formation of the Piperidine Ring

A common approach involves cyclization reactions using ε-amino acids or lactams. For example, 6-oxopiperidine-3-carboxylic acid derivatives are synthesized via intramolecular aldol condensation or Michael addition, followed by oxidation .

Step 3: Stereochemical Control

Asymmetric catalysis using chiral auxiliaries or enzymatic resolution ensures the 2R and 3R configurations. In the synthesis of miglustat analogs, enzymatic hydrolysis of racemic mixtures yielded enantiomerically pure products .

Table 2: Representative Reaction Conditions for Piperidine Derivatives

Reaction StepReagents/ConditionsYield (%)Purity (%)
CyclizationDCC, DMAP, CH₂Cl₂, 0°C → RT7895
4-Chlorophenyl introductionPd(PPh₃)₄, K₂CO₃, DMF, 80°C6590
Chiral resolutionLipase PS, phosphate buffer (pH 7.4)52>99

Pharmacological Relevance and Mechanism of Action

While direct pharmacological data for (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid are unavailable, structurally related compounds highlight its potential:

Enzyme Inhibition

Piperidine carboxylic acids are known to inhibit proteases, kinases, and epigenetic regulators. For example:

  • PCAF Bromodomain Inhibitors: 3-Substituted piperidine derivatives exhibited pIC₅₀ values of 7.4 against PCAF, with >100-fold selectivity over BET bromodomains .

  • CDPK1 Inhibitors: Fluorinated piperidine analogs showed IC₅₀ values of 10.9 nM by forming salt bridges with Glu135 and Glu178 residues .

Receptor Modulation

The 4-chlorophenyl group enhances binding to aryl hydrocarbon receptors (AhR) and G-protein-coupled receptors (GPCRs). In GABA receptor modulators, piperidine derivatives with bulky substituents achieved >1,000-fold selectivity over off-target receptors .

Table 3: Biological Activities of Analogous Piperidine Derivatives

CompoundTargetActivity (IC₅₀/KD)Selectivity
27 CDPK110.9 nM >100-fold vs. CDPK4
35 PCAF BromodomainpIC₅₀ = 7.4 >100-fold vs. BET family
51 GABAₐ Receptor0.8 nM >1,000-fold vs. GABAₐ

Computational and Structural Insights

Molecular docking studies of similar compounds reveal key interactions:

  • The 6-oxo group forms hydrogen bonds with catalytic residues (e.g., Asn98 in MEK1) .

  • The 4-chlorophenyl group occupies hydrophobic pockets, as seen in EGFR inhibitors where chlorine improved binding affinity by 5-fold .

  • The carboxylic acid moiety chelates metal ions in metalloenzymes or stabilizes charge-charge interactions.

Challenges and Future Directions

  • Stereochemical Purity: Scalable synthesis of enantiomerically pure material remains a hurdle. Microfluidic asymmetric synthesis could improve yields .

  • Solubility Optimization: The carboxylic acid group may limit blood-brain barrier penetration. Prodrug strategies (e.g., ethyl esterification) are under investigation.

  • Target Identification: Proteome-wide binding assays are needed to elucidate primary targets.

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